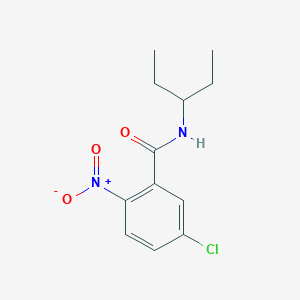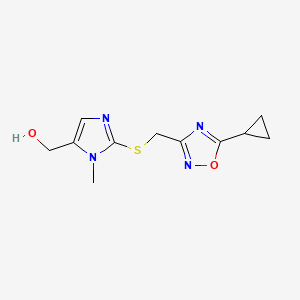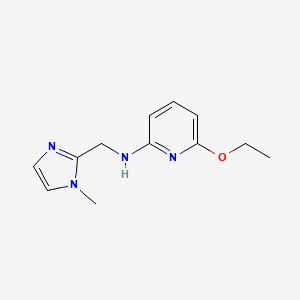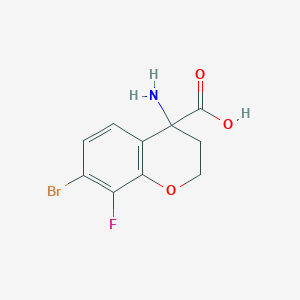
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a chroman ring, which is a benzopyran derivative. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves several steps, typically starting with the formation of the chroman ring followed by the introduction of the amino, bromo, and fluoro groups. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .
Vergleich Mit ähnlichen Verbindungen
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H9BrFNO3 |
|---|---|
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |
InChI-Schlüssel |
DIEXBFOMOSQQIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


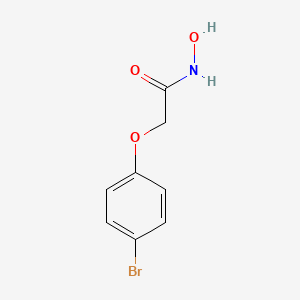
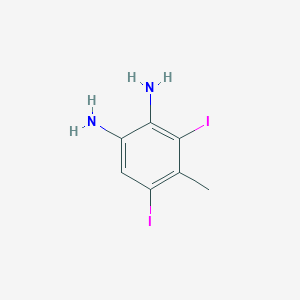
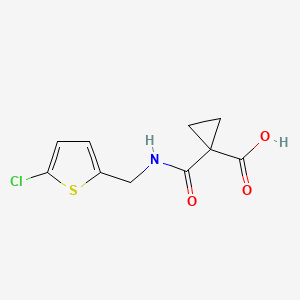
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

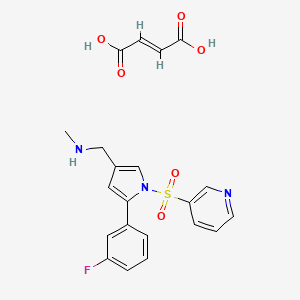
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
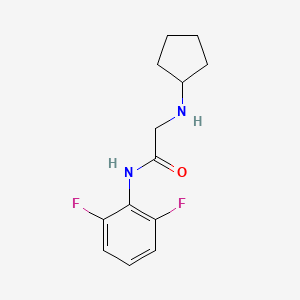
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)

